4,4,4-Trifluoro-2-phenylbutan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-2-phenylbutan-1-amine consists of a phenyl group attached to a butan-1-amine chain with three fluorine atoms attached to the fourth carbon atom.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Coordination Polymers and Solid-State Structures
One study detailed the synthesis and solid-state structures of coordination polymers based on 4,4,4-Trifluoro-2-phenylbutan-1-amine derivatives. These coordination polymers involve Copper(II) and Zinc(II) compounds with various nitrogen ligands, showcasing their potential in materials science for creating structured materials with specific chemical and physical properties (Perdih, 2016).
Synthetic Chemistry Applications
Another research effort focused on the electrogenerated base-promoted synthesis of nanoparticles using a three-component condensation reaction that includes this compound derivatives. This method highlights advantages such as high yields, atom economy, and environmental friendliness, indicating its potential for green chemistry applications (Goodarzi & Mirza, 2020).
Structural Studies
Further research into the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including derivatives of this compound, provided insights into the interactions and bonding within these complexes. These studies are fundamental in understanding the chemical behavior of these compounds in various conditions (Castaneda, Denisov, & Schreiber, 2001).
Lewis Acid Activation
Research on the Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines with this compound derivatives offered a stereoselective route to functionalized α-trifluoromethylamines. This methodology paves the way for the diastereoselective synthesis of various trifluoromethylated compounds, highlighting the versatility of these fluorinated compounds in synthesizing biologically active molecules (Lebouvier et al., 2002).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-2-phenylbutan-1-amine. For instance, the compound is stored at a temperature of 4 degrees Celsius , indicating that temperature could be a critical factor in maintaining its stability. and requires further investigation.
Properties
IUPAC Name |
4,4,4-trifluoro-2-phenylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIUKWHVQGSRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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